2-Acetylpyridine semicarbazone

Spectrophotometric Analysis Zinc Determination Analytical Chemistry

2-Acetylpyridine semicarbazone (APSC, C₈H₁₀N₄O, MW 178.19 g/mol) is a tridentate NNO-donor semicarbazone ligand formed by condensation of 2-acetylpyridine with semicarbazide. It belongs to the α-N-heterocyclic semicarbazone family and serves as a versatile chelating agent for transition and main-group metal ions.

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
CAS No. 14534-93-1
Cat. No. B079783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylpyridine semicarbazone
CAS14534-93-1
Synonyms2-acetylpyridine semicarbazone
APSC
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)N)C1=CC=CC=N1
InChIInChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+
InChIKeyRUXQWZJWMCHCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylpyridine Semicarbazone (CAS 14534-93-1) — Compound Profile for Analytical and Bioinorganic Procurement


2-Acetylpyridine semicarbazone (APSC, C₈H₁₀N₄O, MW 178.19 g/mol) is a tridentate NNO-donor semicarbazone ligand formed by condensation of 2-acetylpyridine with semicarbazide [1]. It belongs to the α-N-heterocyclic semicarbazone family and serves as a versatile chelating agent for transition and main-group metal ions [2]. APSC has been evaluated as an analytical reagent for spectrophotometric metal determination, a ligand scaffold for metallodrug design, a precursor for PET radiopharmaceuticals, and a comparator molecule in antiviral and antimicrobial studies [3].

Why 2-Acetylpyridine Semicarbazone Cannot Be Replaced by Thiosemicarbazone or Positional Isomer Analogs


The semicarbazone (O-donor) and thiosemicarbazone (S-donor) ligands of 2-acetylpyridine exhibit fundamentally different donor atom sets (NNO vs. NNS), leading to divergent metal-binding affinities, complex geometries, and resultant biological activities [1]. In a direct head-to-head antiviral study, the semicarbazone analog was substantially less potent than the corresponding thiosemicarbazone as an inhibitor of HSV-1 ribonucleotide reductase [2]. Among zinc(II) complexes, the semicarbazone-bearing complexes showed no antimicrobial activity, whereas analogous thiosemicarbazone complexes displayed broad-spectrum activity [3]. Positional isomers (3- and 4-acetylpyridine semicarbazones) also produce distinct coordination environments and insulin-mimetic profiles due to altered pyridine nitrogen positioning [4]. These differences are not subtle—they are categorical—and invalidate generic interchange in analytical methods, metallodrug development, or radiopharmaceutical design.

Quantitative Differentiation Evidence for 2-Acetylpyridine Semicarbazone vs. Closest Analogs


Zn(II) Spectrophotometric Sensitivity: 5-Fold Lower Molar Absorptivity of APS vs. APT Enables Higher-Concentration Linear Range

When used as chromogenic reagents for Zn(II) spectrophotometric determination, 2-acetylpyridine semicarbazone (APS) exhibits a molar absorptivity of 8.12 × 10³ L mol⁻¹ cm⁻¹ at λ_max 355 nm, contrasted with 4.06 × 10⁴ L mol⁻¹ cm⁻¹ for the analogous thiosemicarbazone (APT) [1]. This ~5-fold difference in sensitivity is not a disadvantage: the APS-Zn(II) complex obeys Beer's law over a substantially broader and higher concentration range of 0.523–5.231 μg/mL, compared to 0.105–1.046 μg/mL for APT [1]. Sandell's sensitivity values are 0.080 μg cm⁻² (APS) vs. 0.0160 μg cm⁻² (APT), confirming that APS is deliberately less sensitive and therefore fit-for-purpose when analyzing samples with higher Zn(II) content without dilution [1].

Spectrophotometric Analysis Zinc Determination Analytical Chemistry

Cu(II) Spectrophotometric Determination: APS Provides Lower Sensitivity Suited for Undiluted High-Copper Matrices vs. APT

For Cu(II) spectrophotometric determination, the APS complex exhibits a molar absorptivity of 9.8 × 10³ L mol⁻¹ cm⁻¹ at λ_max 355 nm and Sandell's sensitivity of 0.064 μg cm⁻², obeying Beer's law from 0.254 to 5.183 μg/mL [1]. In the same study, the corresponding 2-acetylpyridine thiosemicarbazone (APT) reagent was examined for comparison [1]. Independent studies report that the analogous Cu(II)–2-APT complex registers ε = 2.14 × 10⁴ L mol⁻¹ cm⁻¹ at λ_max 370 nm [2], confirming that APS again provides ~2.2-fold lower intrinsic sensitivity. The APS method is interference-tolerant toward a large panel of cations, anions, and complexing agents and was successfully validated in biological, leafy vegetable, and synthetic alloy matrices [1].

Copper Determination Spectrophotometry Biological Sample Analysis

Topical Antiviral Efficacy In Vivo: APSC Demonstrates Comparable Efficacy to Acyclovir as a Topical 1% Formulation Against HSV-2 Genital Infection

In a controlled in vivo mouse model of HSV-2-induced genital infection, topical application of 1% APSC in 1,3-butanediol vehicle significantly increased survival and decreased vaginal lesion severity, with efficacy comparable to both 1% acyclovir (the clinical gold standard) and 1% 2-acetylpyridine thiosemicarbazone (APTSC) [1]. This study directly compared APSC, APTSC, and 2-acetylpyridine-4-methyl-3-thiosemicarbazone (APMTSC), alongside acyclovir, in the same experimental system [1]. Notably, the semicarbazone (APSC) achieved meaningful in vivo antiviral activity despite being substantially less potent than the thiosemicarbazone as an isolated enzyme inhibitor in cell-free ribonucleotide reductase assays [2], suggesting that pharmacokinetic or formulation factors partially compensate for the intrinsic target-level potency difference.

Antiviral Chemotherapy HSV-2 Topical Formulation

Insulin-Mimetic Activity: 2-Acetylpyridine Semicarbazone Vanadium(IV) Complex Enhances Glucose Uptake, While the 3- and 4-Positional Isomer Complexes Show Distinct Profiles

Oxovanadium(IV) complexes of 2-, 3-, and 4-acetylpyridine semicarbazones (H2APS, H3APS, H4APS) were systematically compared for their ability to enhance glucose uptake and inhibit glycerol release from rat adipocytes [1]. All three positional isomer complexes (1–3) demonstrated the ability to enhance glucose uptake and inhibit glycerol release [1]. The 2-acetylpyridine derivative [VO(H2APS)(acac)₂] (complex 1) was unique in that its oxidized V(V) counterpart [VO₂(2APS)] (complex 4) lost the glucose uptake-enhancing capability entirely, whereas the 3- and 4-isomer complexes did not yield analogous oxidized products under the same conditions [1]. This positions the 2-acetylpyridine isomer as the preferred semicarbazone scaffold when redox-dependent insulin-mimetic tuning and V(IV)/V(V) cycling studies are intended.

Insulin-Mimetic Vanadium Complexes Diabetes Research

Antimicrobial Zn(II) Complex Activity: Semicarbazone vs. Thiosemicarbazone Ligands Produce a Binary Active/Inactive Divide

Twelve zinc(II) complexes bearing either thiosemicarbazone or semicarbazone ligands derived from 2-acetylpyridine were evaluated for antimicrobial activity by MIC against four bacteria (B. subtilis, S. aureus, E. coli, P. aeruginosa), two yeasts (C. albicans, S. cerevisiae), and two molds (A. niger, P. citrinum) [1]. The 5- and 6-coordinate Zn(II) complexes with tridentate thiosemicarbazone (Hatsc) ligands (complexes 1–4) showed definite antimicrobial activities against multiple test organisms. In sharp contrast, the analogous 5- and 6-coordinate Zn(II) complexes with the tridentate semicarbazone (Hasc) ligand (complexes 6 and 7) showed no antimicrobial activities against any bacteria, yeasts, or molds tested [1]. Only the chloro-substituted semicarbazone complex [ZnCl₂(Hasc)] (8) exhibited modest activity limited to B. subtilis [1].

Antimicrobial Zinc Complexes Bioinorganic Chemistry

68Ga-Radiopharmaceutical for Tumor Imaging: Quantitative Radiochemical Yield Without HPLC Purification Enables Kit-Type PET Probe Preparation

68Ga-labeled 2-acetylpyridine semicarbazone (68Ga-[APSC]₂) was synthesized via a one-step reaction, achieving quantitative radiochemical yield and purity without requiring HPLC purification [1]. Biodistribution studies in nude mice bearing human MDA-MB-231 breast carcinoma xenografts showed significant tumor uptake of the radiotracer at 2 h post-injection [1]. This contrasts with many 68Ga-thiosemicarbazone tumor imaging agents that require post-labeling purification or multi-step chelator conjugation. The O-donor semicarbazone core provides a distinct coordination environment for Ga(III) versus the S-donor thiosemicarbazone, which may influence pharmacokinetics and normal-tissue clearance profiles.

PET Imaging Radiopharmaceutical Tumor Hypoxia

Application Scenarios Where 2-Acetylpyridine Semicarbazone (APSC) Provides Measurable Advantage Over Analogs


Spectrophotometric Determination of Zinc in Biological Fluids and Alloys Without Sample Dilution

When Zn(II) concentrations in target samples routinely exceed 1 μg/mL—as in serum, urine, plant digest, or brass/aluminum alloys—APSC provides a Beer's law linear range extending to 5.231 μg/mL, five times higher than the thiosemicarbazone analog APT [1]. This eliminates mandatory dilution steps required by APT-based methods, reducing volumetric error and overall analysis time. The instantaneous color development and >24 h absorbance stability further support high-throughput batch processing in quality control and environmental monitoring laboratories [1].

Topical Antiviral Formulation Development Targeting HSV-2 When Thiosemicarbazone IP Is Restricted

APSC is one of only two compounds (alongside APTSC) to demonstrate topical in vivo efficacy statistically comparable to acyclovir in the HSV-2 genital infection mouse model [1]. When thiosemicarbazone-specific composition-of-matter patents constrain commercial antiviral formulation development, APSC offers a chemically distinct O-donor semicarbazone scaffold with validated in vivo efficacy. The established vehicle compatibility data (1,3-butanediol as effective carrier) provide a formulation starting point [1].

Insulin-Mimetic Vanadium Chemistry Requiring Redox-Switchable Biological Activity

The 2-acetylpyridine isomer uniquely yields both active V(IV) and inactive V(V) semicarbazone complexes, enabling redox-switchable insulin-mimetic systems [1]. The 3- and 4-positional isomers do not yield analogous isolable oxidized products under identical conditions, making the 2-isomer (APSC) the only viable precursor for studies investigating hypoxia-selective vanadium prodrug activation or oxidation-state-dependent glucose uptake modulation in adipocyte models [1].

68Ga PET Radiopharmaceutical Kit Development for Tumor Hypoxia Imaging

The one-step, quantitative radiolabeling of APSC with 68Ga without need for HPLC purification [1] enables cold-kit-type radiopharmaceutical preparation suitable for clinical PET centers with limited radiochemistry infrastructure. The significant tumor uptake in MDA-MB-231 xenografts [1] supports further preclinical development of 68Ga-APSC as a hypoxia-imaging probe, where the O-donor semicarbazone scaffold provides pharmacokinetic properties distinct from the more extensively studied S-donor thiosemicarbazone imaging agents.

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